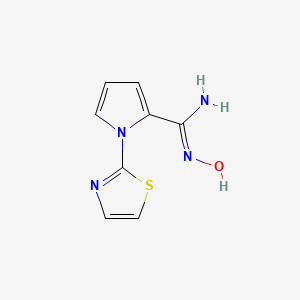
N'-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide is a synthetic organic compound that features a unique combination of a thiazole ring and a pyrrole ring
Applications De Recherche Scientifique
N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Biological Research: It is used as a tool compound to study various biological processes and pathways, including enzyme inhibition and signal transduction.
Materials Science: The compound is explored for its potential use in the development of novel materials, including polymers and nanomaterials.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mécanisme D'action
- Nortopsentin, a natural 2,4-bis(3′-indolyl)imidazole alkaloid, shares structural similarities with our compound. In nortopsentin, the central imidazole ring is replaced by a 1,2,4-oxadiazole moiety .
Target of Action
Keep in mind that additional studies are necessary to fully characterize its mechanism of action and therapeutic potential . 🌟
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Coupling of the Rings: The thiazole and pyrrole rings are then coupled through a series of condensation reactions, often involving the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Hydroxy Group: The hydroxy group is introduced through hydroxylation reactions, typically using reagents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and automated systems are often employed to ensure efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles, EDCI, HOBt.
Major Products
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboxamide: Similar structure but lacks the imidamide group.
1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carboximidamide: Similar structure but lacks the hydroxy group.
N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboxylate: Similar structure but has a carboxylate group instead of the imidamide group.
Uniqueness
N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide is unique due to the presence of both the hydroxy group and the imidamide group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
685107-91-9 |
|---|---|
Formule moléculaire |
C8H8N4OS |
Poids moléculaire |
208.24 g/mol |
Nom IUPAC |
N'-hydroxy-1-(1,3-thiazol-2-yl)pyrrole-2-carboximidamide |
InChI |
InChI=1S/C8H8N4OS/c9-7(11-13)6-2-1-4-12(6)8-10-3-5-14-8/h1-5,13H,(H2,9,11) |
Clé InChI |
OZNSWYKDCHOUMH-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=C1)C(=NO)N)C2=NC=CS2 |
SMILES isomérique |
C1=CN(C(=C1)/C(=N\O)/N)C2=NC=CS2 |
SMILES canonique |
C1=CN(C(=C1)C(=NO)N)C2=NC=CS2 |
Pictogrammes |
Corrosive; Acute Toxic |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



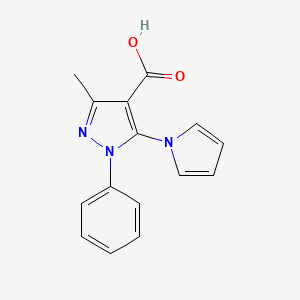
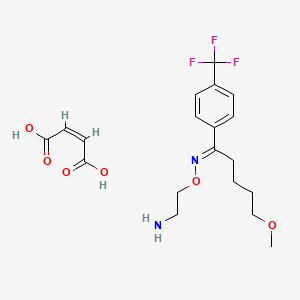
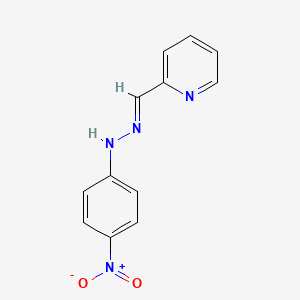
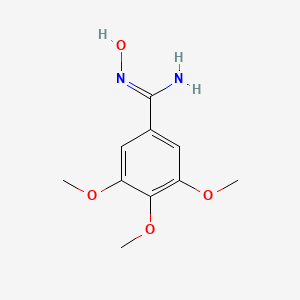
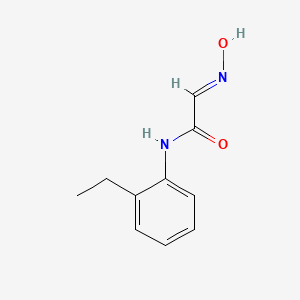
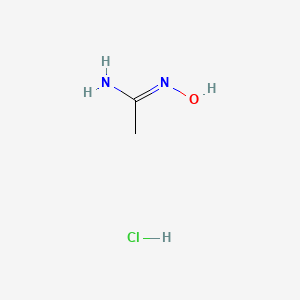



![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)

